molecular formula C30H46O16S2 B1260534 Atractylic Acid CAS No. 1398-13-6

Atractylic Acid

Cat. No.: B1260534
CAS No.: 1398-13-6
M. Wt: 726.8 g/mol
InChI Key: FYQXODZRNSCOTR-ANFZLNLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS);  COFFEE;  XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.

Properties

CAS No.

1398-13-6

Molecular Formula

C30H46O16S2

Molecular Weight

726.8 g/mol

IUPAC Name

(1S,4S,5R,7R,9S,10R,13S,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C30H46O16S2/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/t16-,17+,18+,19-,20+,21+,23+,24-,25+,26-,28+,29-,30-/m0/s1

InChI Key

FYQXODZRNSCOTR-ANFZLNLLSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@@H]3CC[C@]45C[C@H](CC[C@@H]4[C@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

1398-13-6

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylic Acid
Reactant of Route 2
Atractylic Acid
Reactant of Route 3
Atractylic Acid
Reactant of Route 4
Atractylic Acid
Reactant of Route 5
Atractylic Acid
Reactant of Route 6
Atractylic Acid

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